L-Lysyl-L-phenylalanyl-L-alaninamide
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Overview
Description
L-Lysyl-L-phenylalanyl-L-alaninamide is a tripeptide composed of lysine, phenylalanine, and alanineThe structure of this compound includes a lysine residue, which is known for its basic properties, a phenylalanine residue, which contains an aromatic ring, and an alanine residue, which is a simple aliphatic amino acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Lysyl-L-phenylalanyl-L-alaninamide can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino group.
Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-throughput techniques and optimization of reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-phenylalanyl-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can target the amide bonds, although these are less common.
Substitution: The lysine residue can participate in substitution reactions due to its reactive amino group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) for oxidation reactions.
Reducing agents: Sodium borohydride (NaBH₄) for reduction reactions.
Substitution reagents: Various alkylating agents can be used for substitution reactions involving the lysine residue.
Major Products Formed
Oxidation products: Phenylalanine derivatives such as tyrosine.
Reduction products: Reduced forms of the peptide, although these are less common.
Substitution products: Alkylated lysine derivatives.
Scientific Research Applications
L-Lysyl-L-phenylalanyl-L-alaninamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals
Mechanism of Action
The mechanism of action of L-Lysyl-L-phenylalanyl-L-alaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The lysine residue can form ionic bonds with negatively charged sites, while the phenylalanine residue can participate in hydrophobic interactions. The alanine residue provides structural stability. These interactions can modulate biological pathways and influence cellular functions .
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide with different amino acid composition.
L-Phenylalanyl-L-phenylalanine: A dipeptide with two phenylalanine residues.
N-Acetyl-L-alanyl-L-glutamine: A modified dipeptide with an acetyl group
Uniqueness
L-Lysyl-L-phenylalanyl-L-alaninamide is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties. The presence of lysine provides basicity, phenylalanine offers aromaticity, and alanine contributes to the overall stability of the peptide .
Properties
CAS No. |
58478-61-8 |
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Molecular Formula |
C18H29N5O3 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
(2S)-2,6-diamino-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]hexanamide |
InChI |
InChI=1S/C18H29N5O3/c1-12(16(21)24)22-18(26)15(11-13-7-3-2-4-8-13)23-17(25)14(20)9-5-6-10-19/h2-4,7-8,12,14-15H,5-6,9-11,19-20H2,1H3,(H2,21,24)(H,22,26)(H,23,25)/t12-,14-,15-/m0/s1 |
InChI Key |
MSOHHBURZKTBEV-QEJZJMRPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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